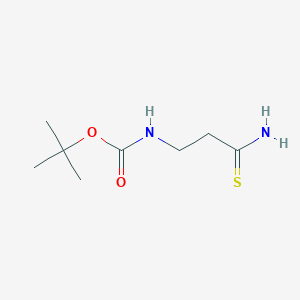
1,8-Bis(diphenylphosphino)naphthalene
Overview
Description
1,8-Bis(diphenylphosphino)naphthalene is an organophosphorus compound with the molecular formula C₃₄H₂₆P₂. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry. The compound is known for its rigid structure, which helps in forming stable complexes with metals.
Mechanism of Action
Target of Action
The primary target of 1,8-Bis(diphenylphosphino)naphthalene is dihydrogen . This compound acts as a “frustrated Lewis pair” with B(C6F5)3, and it serves as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .
Mode of Action
This compound interacts with its target, dihydrogen, through a process known as heterolytic dihydrogen activation . This process involves the reversible activation of dihydrogen, which allows the compound to serve as an active catalyst for the hydrogenation of silyl enol ethers .
Biochemical Pathways
The compound’s interaction with dihydrogen affects the hydrogenation pathway of silyl enol ethers . The downstream effects of this interaction include the conversion of silyl enol ethers into other compounds through a hydrogenation process .
Pharmacokinetics
Its ability to act as a catalyst under mild reaction conditions suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the hydrogenation of silyl enol ethers . This results in the transformation of these ethers into other compounds, which can have various effects depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to reversibly activate dihydrogen suggests that the presence and concentration of dihydrogen in the environment could impact its action . Additionally, the compound’s role as a catalyst for the hydrogenation of silyl enol ethers indicates that the presence and concentration of these ethers could also affect its efficacy .
Biochemical Analysis
Biochemical Properties
1,8-Bis(diphenylphosphino)naphthalene plays a significant role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been shown to interact with metal ions, facilitating catalytic processes in biochemical reactions . The nature of these interactions often involves the formation of coordination bonds between the phosphorus atoms of this compound and the metal ions or active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound has been observed to affect the hydrogenation reactions within cells, impacting metabolic pathways and energy production . Additionally, this compound can alter the function of cell membranes by interacting with membrane-bound proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming coordination complexes with metal ions and enzymes. These complexes can either inhibit or activate the enzymatic activity, depending on the specific biochemical context . The compound’s ability to form stable complexes with metal ions is crucial for its role in catalytic processes, such as hydrogenation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by exposure to air and moisture, leading to degradation and reduced efficacy . Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over extended periods due to degradation . In vivo studies have also indicated that the compound’s impact on cellular function can vary over time, with potential long-term effects on metabolic pathways and cellular health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance enzymatic activity and promote beneficial biochemical reactions . At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings highlight the importance of careful dosage control in experimental and therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion catalysis. It interacts with enzymes and cofactors that facilitate redox reactions and other catalytic processes . The compound’s role in hydrogenation reactions is well-documented, where it acts as a catalyst in the conversion of substrates to products . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its affinity for metal ions and its ability to form stable complexes with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to organelles involved in metabolic processes, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . The subcellular localization of this compound can influence its efficacy in biochemical reactions and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(diphenylphosphino)naphthalene can be synthesized through a reaction involving 1,8-dibromonaphthalene and diphenylphosphine. The reaction typically occurs in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(diphenylphosphino)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used
Scientific Research Applications
1,8-Bis(diphenylphosphino)naphthalene has several applications in scientific research:
Chemistry: It is widely used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes can be used in biological studies to understand metal-ligand interactions and their effects on biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of its metal complexes, particularly in drug delivery and imaging.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand but with a more flexible structure.
1,1’-Bis(diphenylphosphino)ferrocene: A rigid ligand with a ferrocene backbone.
1,2-Bis(diphenylphosphino)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
1,8-Bis(diphenylphosphino)naphthalene is unique due to its rigid naphthalene backbone, which provides greater stability to the metal complexes it forms. This rigidity can enhance the selectivity and efficiency of catalytic processes compared to more flexible ligands .
Properties
IUPAC Name |
(8-diphenylphosphanylnaphthalen-1-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXZKPURCFVBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239437 | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153725-04-3 | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153725-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-(Diphenylphosphino)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















